molecular formula C9H16N2O B12985578 2,8-Diazaspiro[5.5]undecan-1-one

2,8-Diazaspiro[5.5]undecan-1-one

Cat. No.: B12985578
M. Wt: 168.24 g/mol
InChI Key: NXPRYCXVFFTXOK-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecan-1-one is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[5.5]undecane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a diamine with a cyclic ketone, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, amine derivatives, and oxides, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[5.5]undecan-1-one is unique due to its specific arrangement of nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-9(4-2-6-11-8)3-1-5-10-7-9/h10H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPRYCXVFFTXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2=O)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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